molecular formula C21H21ClN2OS3 B4047538 2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl 2-methylpiperidine-1-carbodithioate

2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl 2-methylpiperidine-1-carbodithioate

Cat. No.: B4047538
M. Wt: 449.1 g/mol
InChI Key: PVBYXECFYGFQOI-UHFFFAOYSA-N
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Description

2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl 2-methylpiperidine-1-carbodithioate is a complex organic compound that belongs to the class of phenothiazine derivatives. Phenothiazines are known for their diverse applications, particularly in the field of medicinal chemistry. This compound is characterized by the presence of a phenothiazine core, a chloro substituent, and a carbodithioate group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl 2-methylpiperidine-1-carbodithioate typically involves multiple steps, starting from readily available precursors One common route involves the chlorination of phenothiazine to introduce the chloro substituent This is followed by the formation of the oxoethyl group through a reaction with an appropriate aldehyde or ketone

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl 2-methylpiperidine-1-carbodithioate can undergo various chemical reactions, including:

    Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloro substituent can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated phenothiazine derivatives.

    Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways involving phenothiazine derivatives.

    Medicine: Phenothiazine derivatives are known for their pharmacological properties, including antipsychotic and antiemetic effects.

    Industry: Potential use in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl 2-methylpiperidine-1-carbodithioate would depend on its specific application. In medicinal chemistry, phenothiazine derivatives typically exert their effects by interacting with neurotransmitter receptors in the brain, such as dopamine and serotonin receptors. The presence of the chloro and carbodithioate groups may influence the compound’s binding affinity and selectivity for these receptors.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: A well-known phenothiazine derivative used as an antipsychotic medication.

    Thioridazine: Another phenothiazine derivative with antipsychotic properties.

    Promethazine: A phenothiazine derivative used as an antiemetic and antihistamine.

Uniqueness

2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl 2-methylpiperidine-1-carbodithioate is unique due to the presence of the carbodithioate group, which is not commonly found in other phenothiazine derivatives. This group may confer unique chemical and pharmacological properties, making it a compound of interest for further research and development.

Properties

IUPAC Name

[2-(2-chlorophenothiazin-10-yl)-2-oxoethyl] 2-methylpiperidine-1-carbodithioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2OS3/c1-14-6-4-5-11-23(14)21(26)27-13-20(25)24-16-7-2-3-8-18(16)28-19-10-9-15(22)12-17(19)24/h2-3,7-10,12,14H,4-6,11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBYXECFYGFQOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=S)SCC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl 2-methylpiperidine-1-carbodithioate
Reactant of Route 2
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2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl 2-methylpiperidine-1-carbodithioate
Reactant of Route 3
2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl 2-methylpiperidine-1-carbodithioate
Reactant of Route 4
2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl 2-methylpiperidine-1-carbodithioate
Reactant of Route 5
2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl 2-methylpiperidine-1-carbodithioate
Reactant of Route 6
2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl 2-methylpiperidine-1-carbodithioate

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